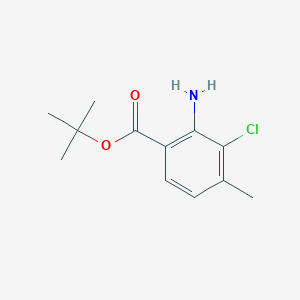

3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

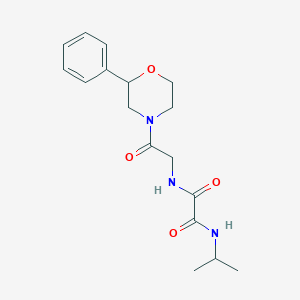

“3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate” is a chemical compound that involves the introduction of a bulky tert-butyl dimethylsilyl group . It’s used in various chemical reactions, including the Cope rearrangement .

Synthesis Analysis

The tert-butyldiphenylsilyl group was first suggested as a protecting group by Hanessian and Lavallée in 1975 . It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols . The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several different elements . The structure is influenced by the extra steric bulk of the groups surrounding the silicon atom .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it’s used in the introduction of a bulky tert-butyl dimethylsilyl group onto a cis-bis (alkenyl)oxirane used in Cope rearrangement . It’s also associated with a thiolane and promotes the chalcogenide-Morita-Baylis-Hillman reaction .Physical And Chemical Properties Analysis

The physical form of this compound is described as a pale-yellow to yellow-brown sticky oil to solid . It’s also known for its increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups .Aplicaciones Científicas De Investigación

Application in Organocatalysis

One notable application of compounds related to 3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate is in the field of organocatalysis. For instance, similar compounds have been used as efficient bifunctional organocatalysts in asymmetric Michael addition reactions. These reactions result in syn-selective adducts with exceptional yields and high diastereoselectivities, demonstrating the compound's potential in facilitating complex organic synthesis processes (Wang et al., 2009).

Alkylation of γ-Butyrolactone Derivatives

Another application is seen in the field of stereochemistry, where related compounds are utilized in the alkylation of γ-butyrolactone derivatives. This process involves creating highly selective carbon centers, further highlighting the compound's versatility in complex organic synthesis (Uenishi et al., 1995).

Application in Synthesis of Complexes

These compounds also find use in synthesizing complexes with unique properties. For instance, a study on hypervalent, low-coordinate phosphorus(III) centers in complexes provides insights into the versatility of similar compounds in forming rare systems with unique electronic properties (Burford et al., 2005).

Catalysis and Ring Opening Reactions

Further applications include catalysis and ring opening reactions of oxirane derivatives. The structure and substitution pattern of the substrates in these reactions play a crucial role, demonstrating the compound's potential in a variety of organic transformations (Murata et al., 1982).

As a Protecting Group

Compounds similar to 3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate have been used as protecting groups for substituted salicylic acids, illustrating their utility in organic synthesis for protecting sensitive functional groups (Pongdee et al., 2020).

Mecanismo De Acción

Target of Action

The compound contains atert-butyldiphenylsilyl (TBDPS) group , which is commonly used as a protecting group for alcohols in organic synthesis . Therefore, it can be inferred that the compound might interact with alcohol groups in biological molecules.

Mode of Action

The TBDPS group in the compound provides steric hindrance and protects the alcohol group from reacting with other reagents . This protection is particularly useful in multi-step organic synthesis where selective reactions are required .

Result of Action

As a molecule containing a tbdps group, it could potentially influence the structure and function of other molecules by protecting their alcohol groups during chemical reactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of “3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate”. For instance, the TBDPS group is known for its increased stability towards acidic conditions and nucleophilic species . Therefore, these factors could potentially influence the compound’s action.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-[tert-butyl(diphenyl)silyl]oxy-2,2-difluoropropyl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F5O4SSi/c1-18(2,3)31(16-10-6-4-7-11-16,17-12-8-5-9-13-17)29-15-19(21,22)14-28-30(26,27)20(23,24)25/h4-13H,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRORRPGWPOACKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(COS(=O)(=O)C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F5O4SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

![N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2931752.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-methylbenzenecarboxylate](/img/structure/B2931756.png)

![4-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B2931758.png)

![2-[(3-methylphenoxy)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]furan-3-carboxamide](/img/structure/B2931760.png)

![2-((4-chlorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2931761.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one](/img/structure/B2931762.png)